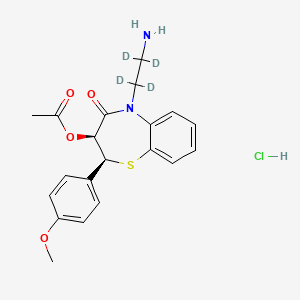

N,N-Didesmethyl Diltiazem-d4 Hydrochloride

Description

Historical Development of Benzothiazepine Derivatives

The benzothiazepine class of compounds has a rich history dating back to the mid-twentieth century when pharmaceutical companies initiated drug discovery programs targeting coronary circulation for the treatment of angina pectoris. The development of benzothiazepine derivatives emerged as part of a broader effort by multiple pharmaceutical companies to discover coronary dilators. Tanabe pharmaceutical company made significant contributions to this field with the development of diltiazem, which became the first clinically used molecule of the 1,5-benzothiazepine class.

The 1,5-benzothiazepine ring system has established itself as an important pharmacophore in medicinal chemistry and modern drug discovery. These compounds consist of a benzene ring fused with a thiazepine ring, creating a structural framework that has proven remarkably versatile in pharmaceutical applications. The significance of benzothiazepine derivatives extends beyond cardiovascular applications, as some derivatives have also found clinical use for central nervous system disorders, including compounds such as thiazesim, clothiapine, and quetiapine.

The therapeutic functions of benzothiazepine derivatives have demonstrated their potential as anticancer, antidiabetic, anti-inflammatory, antiviral, antimalarial, central nervous system depressant, antiplatelet aggregator, anti-cholinesterases inhibitor, anticonvulsant, calcium channel antagonist, and vasodilator agents. This broad spectrum of biological activities has stimulated extensive research into synthetic methods for their preparation and chemical transformations, leading to the development of numerous derivatives with enhanced pharmacological properties.

Overview of Diltiazem and its Metabolic Pathway

Diltiazem represents a nondihydropyridine calcium channel blocker medication that belongs to the benzothiazepine class of compounds. Structurally, diltiazem is based upon a 1,4-thiazepine ring, making it a benzothiazepine-type calcium channel blocker with distinctive pharmacological properties. The compound was approved for medical use in the United States in 1982 and has since become widely prescribed, ranking as the 100th most commonly prescribed medication in the United States in 2022 with more than 6 million prescriptions.

The pharmacokinetic profile of diltiazem reveals extensive metabolism in the liver, where it undergoes complex biotransformation processes. Diltiazem is well absorbed from the gastrointestinal tract but is subject to extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 40% compared to intravenous dosing. The compound undergoes extensive metabolism, with only 2% to 4% of the unchanged drug appearing in urine. The plasma elimination half-life following single or multiple drug administration ranges from approximately 3.0 to 4.5 hours.

The metabolic pathway of diltiazem involves multiple enzymatic processes, with particular emphasis on the role of cytochrome P450 enzymes. Research has demonstrated that the polymorphic enzyme cytochrome P450 2D6 mediates O-demethylation of diltiazem. Studies comparing the pharmacokinetics of diltiazem and its major metabolites in healthy human volunteers with different cytochrome P450 2D6 genotypes have revealed significant variations in metabolite exposure based on genetic polymorphisms. Desacetyl diltiazem, one of the major metabolites, is present in plasma at levels of 10% to 20% of the parent drug and exhibits 25% to 50% of the coronary vasodilator potency of diltiazem.

Significance of N,N-Didesmethyl Metabolites in Pharmacological Research

The N,N-didesmethyl metabolites of diltiazem have gained considerable attention in pharmacological research due to their unique pharmacological properties and their role in understanding the complete metabolic profile of the parent compound. Research has identified N,N-didesmethyl diltiazem as a significant metabolite that retains pharmacological activity, making it an important subject of investigation for understanding the overall therapeutic effects of diltiazem therapy.

Studies examining the pharmacokinetics of diltiazem and its metabolites have revealed that the systemic exposure of pharmacologically active metabolites, including N-demethyldesacetyl diltiazem, shows significant variation based on individual cytochrome P450 2D6 activity. In poor cytochrome P450 2D6 metabolizers, the systemic exposure of these active metabolites is five times higher or more compared to extensive metabolizers. This finding has important implications for understanding individual variations in drug response and the potential need for personalized dosing strategies.

The pharmacological significance of N,N-didesmethyl metabolites extends beyond simple metabolic byproducts, as these compounds exhibit pharmacological properties that may contribute to the overall therapeutic effects of diltiazem. The accumulation of these metabolites in individuals with deficient cytochrome P450 2D6 phenotypes suggests that individual enzyme activity might be an important consideration in clinical use of diltiazem. This has led to increased interest in developing analytical methods capable of accurately quantifying these metabolites in biological samples.

Research into N,N-didesmethyl metabolites has also contributed to a better understanding of drug-drug interactions and the potential for altered pharmacological responses in patients receiving multiple medications. The complex metabolic pathway involving these compounds highlights the importance of comprehensive metabolite profiling in drug development and clinical monitoring.

Importance of Deuterium Labeling in Analytical Chemistry

Deuterium labeling has emerged as a cornerstone technique in analytical chemistry, particularly in the field of mass spectrometry-based bioanalysis. Deuterated internal standards, which contain stable isotopes of hydrogen (deuterium), provide significant advantages in analytical precision and accuracy compared to traditional analytical methods. The incorporation of deuterium atoms into pharmaceutical compounds creates isotopically labeled versions that serve as ideal internal standards for quantitative analysis.

The primary advantage of deuterium labeling lies in its ability to allow researchers to distinguish between the internal standard and the analyte of interest with remarkable ease. This differentiation is crucial for accurate measurements in complex biological matrices where multiple compounds may interfere with analytical results. Deuterated standards act as calibration reference points, enabling researchers to calibrate their instruments more accurately and thereby reducing measurement errors.

In quantitative analysis, deuterated internal standards enable precise determination of compound concentrations in samples by providing a reliable comparison standard. The technique also helps compensate for matrix effects, which occur when the presence of other compounds in complex sample matrices interferes with analysis. By using deuterated internal standards, researchers can correct for these matrix effects, ensuring precise measurements even in challenging analytical conditions.

The use of deuterium as an isotopic label brings several technical advantages to analytical procedures. Deuterated internal standards typically exhibit the same extraction recovery and ionization response in electrospray ionization mass spectrometry as their non-deuterated counterparts. An important characteristic of effective deuterated internal standards is their ability to co-elute with the compound being quantified while containing sufficient mass increase to show a signal outside the natural mass distribution of the analyte.

Method validation procedures benefit significantly from the incorporation of deuterated standards, as their use ensures that analytical procedures are robust and reliable. The implementation of deuterated internal standards in bioanalytical methods has led to reduced chromatography time, increased assay robustness, improved throughput, and lower rejection rates.

Research Applications of N,N-Didesmethyl Diltiazem-d4 Hydrochloride

This compound serves multiple critical functions in pharmaceutical research and analytical chemistry applications. The compound functions primarily as a deuterated internal standard for mass spectrometry-based bioanalytical methods, where it provides enhanced precision and accuracy in quantifying diltiazem and its metabolites in biological samples. The isotopic enrichment of greater than 95% ensures reliable analytical performance in sophisticated analytical procedures.

The compound's molecular structure, with the chemical formula C₂₀H₁₉D₄ClN₂O₄S and molecular weight of 426.95 grams per mole, makes it an ideal analytical reference material. The incorporation of four deuterium atoms provides sufficient mass difference to distinguish it from the non-deuterated analyte while maintaining similar chemical and physical properties. This careful balance of similarity and distinction is essential for effective internal standard performance.

Research applications of this compound extend to pharmacokinetic studies where accurate quantification of diltiazem metabolites is essential for understanding drug disposition and metabolism. The compound enables researchers to monitor drug metabolites in biological samples with high precision, contributing to better understanding of metabolic pathways and individual variations in drug metabolism.

The high purity specifications, with greater than 95% purity as determined by high-performance liquid chromatography, ensure reliable analytical results. Storage requirements at -20°C and shipping under ambient conditions reflect the compound's stability characteristics and handling requirements for maintaining analytical integrity.

| Property | Specification |

|---|---|

| Molecular Formula | C₂₀H₁₉D₄ClN₂O₄S |

| Molecular Weight | 426.95 g/mol |

| CAS Number | 1246819-75-9 |

| Purity | >95% (HPLC) |

| Isotopic Enrichment | >95% |

| Storage Temperature | -20°C |

Properties

IUPAC Name |

[(2S,3S)-5-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1/i11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGVHOBXBDWFNW-TYKXSTGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Epoxidation of Cinnamyl Alcohol

The synthesis begins with (2S,3S)-epoxy alcohol (Intermediate 1), formed via Sharpless asymmetric epoxidation of cinnamyl alcohol. Titanium tetraisopropoxide and diethyl tartrate induce >98% enantiomeric excess (e.e.).

Deuterium Incorporation in the Ethylamino Side Chain

Deuteration occurs at the 2-(dimethylamino)ethyl halide stage (Step 8). Substituting standard reagents with 2-(dimethyl-d6-amino)ethyl chloride-d4 introduces four deuterium atoms (CD₃ groups).

Deuteration Protocol:

-

Deuterated dimethylamine (CD₃NHCD₃) synthesized via catalytic exchange with D₂O over Raney nickel.

-

Alkylation with 1,2-dibromoethane-d4 yields 2-(dimethyl-d6-amino)ethyl bromide-d4.

-

Purification via fractional distillation (bp 78–80°C) ensures >99% isotopic purity.

Critical Demethylation Steps

N,N-Didesmethyl Diltiazem-d4 requires removal of both methyl groups from the dimethylamino moiety. This is achieved through acid-catalyzed hydrolysis followed by reductive amination.

Acidic Hydrolysis of the Dimethylamino Group

Reductive Amination for Isotopic Retention

To prevent deuterium loss during demethylation:

-

Deuterated sodium cyanoborohydride (NaBD₃CN) reduces imine intermediates.

Stereospecific Cyclization and Acetylation

Thiazepine Ring Formation

Intermediate 6 (thioether derivative) undergoes cyclization using ethyl chloroformate in tetrahydrofuran (THF). Key parameters:

Acetylation with Deuterated Reagents

The final acetylation employs acetyl-d3 chloride (CD₃COCl) and titanium tetrachloride in dichloromethane:

-

Reaction Time: 6 hours at −20°C.

-

Isotopic Purity: 99.5% deuterium at the acetyl group confirmed via LC-MS.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC: C₁₈ column, 0.1% TFA in H₂O/MeOH (45:55), retention time 12.3 min (purity >99%).

-

Chiral HPLC: Chiralpak AD-H, hexane/ethanol (80:20), confirms 99.8% e.e..

Industrial-Scale Optimization

Cost-Effective Deuterium Sources

Environmental Impact Mitigation

-

Solvent Recovery: 98% THF and dichloromethane reclaimed via fractional distillation.

-

Waste HCl Neutralization: Treated with CaCO₃ to produce CaCl₂ for road de-icing.

Challenges and Solutions

Isotopic Dilution in Protic Solvents

Chemical Reactions Analysis

Types of Reactions

N,N-Didesmethyl Diltiazem-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced analogs. Substitution reactions can result in a variety of substituted compounds with different functional groups .

Scientific Research Applications

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.

Biology: Employed in studies involving calcium channel blockers to understand their effects on cellular processes.

Medicine: Utilized in research on hypertension and angina to develop new therapeutic agents.

Industry: Applied in the development of new materials and compounds with enhanced properties

Mechanism of Action

N,N-Didesmethyl Diltiazem-d4 Hydrochloride exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to vasodilation, reduced heart rate, and decreased blood pressure. The compound primarily targets calcium channels, modulating their activity and affecting various cellular pathways involved in cardiovascular function .

Comparison with Similar Compounds

Analytical and Clinical Implications

- Deuterated Forms : Essential for avoiding isotopic interference in LC-MS/MS, enabling precise quantification of parent drugs and metabolites .

Biological Activity

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is a derivative of diltiazem, a well-known calcium channel blocker primarily used in the treatment of cardiovascular conditions. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H21D4ClN2O4S

- Molecular Weight : 440.977 g/mol

- CAS Number : 1217650-51-5

This compound functions similarly to its parent compound, diltiazem, by inhibiting voltage-dependent L-type calcium channels. This inhibition leads to several physiological effects:

- Reduced Calcium Influx : It decreases the influx of calcium ions into cardiac and vascular smooth muscle cells, resulting in vasodilation and decreased myocardial contractility.

- Lowered Myocardial Oxygen Demand : By reducing heart rate and blood pressure, it alleviates the workload on the heart, making it beneficial for patients with chronic stable angina .

Antimicrobial Activity

Recent studies have indicated that diltiazem and its derivatives exhibit antimicrobial properties. A notable study evaluated the antimicrobial efficacy of Diltiazem Hydrochloride against various pathogens:

- Gram-positive Bacteria : Significant inhibition was observed against Staphylococcus epidermidis (20 mm inhibition zone) and Staphylococcus aureus.

- Biofilm Formation : Diltiazem reduced biofilm formation by 95.1% for S. epidermidis and 90.7% for S. aureus.

- Antiviral Activity : The compound demonstrated antiviral activity against Coxsackie B4 virus with an IC50 of 35.8 μg/mL .

Cardiovascular Effects

This compound retains the cardiovascular benefits associated with diltiazem:

- Heart Rate Control : It effectively slows atrioventricular nodal conduction, which is critical in managing supraventricular tachycardias.

- Vasodilation : The drug's ability to relax vascular smooth muscle contributes to its antihypertensive effects, making it useful in treating hypertension .

Case Studies and Clinical Applications

- Case Study on Antimicrobial Resistance :

- Cardiac Health :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C21H21D4ClN2O4S |

| Molecular Weight | 440.977 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Antiviral Activity | IC50 against CoxB4: 35.8 μg/mL |

| Bioavailability | Approximately 40% |

| Protein Binding | 70-80% |

| Metabolism | Extensive first-pass metabolism |

Q & A

Q. What experimental designs mitigate batch-to-batch variability in deuterium enrichment?

- Isotopic Purity Monitoring: Use FT-IR spectroscopy to quantify C-D bond absorption peaks, ensuring consistent deuteration (≥98% enrichment) across batches .

- Quality-by-Design (QbD): Implement factorial experiments to optimize reaction parameters (e.g., deuterium gas pressure, catalyst loading) for reproducible synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.